7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
Overview
Description
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C8H7ClN2O·HCl and a molecular weight of 219.07 g/mol . It is a solid substance that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride involves several steps. One common synthetic route includes the reaction of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various cellular processes.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways that are involved in disease progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride can be compared with other similar compounds such as:
4-chloro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the chlorine atom.
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research applications.
Properties
IUPAC Name |
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O.ClH/c1-12-6-4-11-8(9)7-5(6)2-3-10-7;/h2-4,10H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHHUZGTJHWRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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